(E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE
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Overview
Description
(E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE is a synthetic organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromobenzylidene group and a pyrazolyl-triazolyl moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE typically involves the following steps:
Condensation Reaction: The primary amine, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine, is reacted with 4-bromobenzaldehyde in the presence of an acid catalyst to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or triazolyl moieties.
Reduction: Reduction reactions could target the imine (C=N) bond in the Schiff base.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl or triazolyl groups.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Schiff bases are known for their potential antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmacology: The compound may be investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzylidene)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine
- N-(4-fluorobenzylidene)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the benzylidene group may impart unique electronic and steric properties, affecting the compound’s reactivity and biological activity.
- Pyrazolyl-Triazolyl Moiety : This structural feature may enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design.
Properties
CAS No. |
312312-00-8 |
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Molecular Formula |
C15H15BrN6 |
Molecular Weight |
359.22g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C15H15BrN6/c1-10-8-11(2)21(20-10)15-19-18-12(3)22(15)17-9-13-4-6-14(16)7-5-13/h4-9H,1-3H3/b17-9+ |
InChI Key |
NFGAASBHRFWLHJ-RQZCQDPDSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=C(C=C3)Br)C)C |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC=C(C=C3)Br)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=C(C=C3)Br)C)C |
Origin of Product |
United States |
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